molecular formula C14H13Cl2NO2 B14318498 1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate CAS No. 107410-80-0

1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate

Cat. No.: B14318498
CAS No.: 107410-80-0
M. Wt: 298.2 g/mol
InChI Key: FYGPRIDIXILEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate is an organic compound with a complex structure that includes both chlorinated and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate typically involves the reaction of 1,3-dichloropropan-2-ol with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Hydrolysis: Formation of naphthalen-1-ylcarbamic acid and 1,3-dichloropropanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropan-2-ol: A related compound with similar chlorinated groups but lacking the naphthyl moiety.

    Naphthalen-1-ylcarbamate: A simpler carbamate derivative without the dichloropropyl group.

Uniqueness

1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate is unique due to its combination of chlorinated and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

107410-80-0

Molecular Formula

C14H13Cl2NO2

Molecular Weight

298.2 g/mol

IUPAC Name

1,3-dichloropropan-2-yl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C14H13Cl2NO2/c15-8-11(9-16)19-14(18)17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,17,18)

InChI Key

FYGPRIDIXILEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OC(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.